1'-(2-Methoxybenzyl)-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one
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Description
1,3-Dioxanes are a type of organic compound that are part of a larger class known as heterocycles . They are six-membered rings with two oxygen atoms and four carbon atoms . The presence of the methoxybenzyl and indolin groups suggests that this compound may have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The specific synthesis of “1’-(2-Methoxybenzyl)-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one” would likely involve the reaction of these precursors with appropriate functional groups.Molecular Structure Analysis
The molecular structure of 1,3-dioxanes is a six-membered ring with two oxygen atoms and four carbon atoms . The specific structure of “1’-(2-Methoxybenzyl)-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one” would include additional functional groups attached to this basic ring structure.Chemical Reactions Analysis
1,3-Dioxanes are stable to a variety of nucleophiles and bases . They can be deprotected by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For 1,3-dioxanes, these properties can include density, color, hardness, melting and boiling points, and electrical conductivity . The specific properties of “1’-(2-Methoxybenzyl)-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one” would depend on its exact structure.Scientific Research Applications
Colorimetric Detection of Mercury Ions
A novel spirooxazine derivative showed superior selectivity and sensitivity for colorimetric detection of CH3Hg+ and Hg2+ ions, indicating its potential in environmental monitoring and safety assessments. The compound exhibited a new absorption band at 590 nm upon interaction with these ions, hinting at its applicability as a sensitive probe for mercury detection in various contexts (Pattaweepaiboon et al., 2020).
Synthetic Pathway Developments
Development of Synthetic Pathways for Spiro Compounds
Research has shown innovative synthetic pathways to spiro[cyclohexane-1,3′-indoline]-2′,4-diones, highlighting the adaptability and potential of these compounds in synthetic chemistry. The synthesis involves multiple steps, including the formation of cycloadducts and their transformation into the desired spiro compounds, showcasing their versatility in chemical synthesis (Beccalli et al., 2003).
Biological and Pharmacological Research
Investigation of Antitumor Properties
Novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been synthesized and tested for various pharmacological effects, including antitumor activities. One specific compound demonstrated significant tumor growth inhibition in human gastric carcinoma models, signifying the potential of these compounds in cancer research and therapy (Li et al., 2013).
Catalysis and Reaction Studies
Innovations in Catalysis and Reaction Mechanisms
Research has been conducted on the solvent-specific, DAST-mediated intramolecular Friedel-Crafts reaction for synthesizing spirooxindoles fused with dibenzoxepine moieties. The reaction's success depends on solvent choice and the electronic nature of the aromatic ring, emphasizing the compound's role in exploring new catalytic reaction pathways and contributing to the development of diverse, bioactive molecule libraries (Samikannu et al., 2021).
Properties
IUPAC Name |
1'-[(2-methoxyphenyl)methyl]-5'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14-8-9-17-16(12-14)20(24-10-5-11-25-20)19(22)21(17)13-15-6-3-4-7-18(15)23-2/h3-4,6-9,12H,5,10-11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKLKYMUPZVHHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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